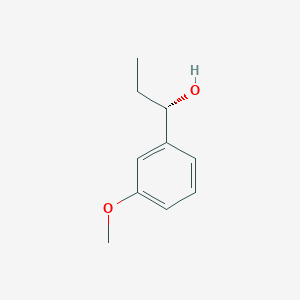
(S)-1-(3-Methoxyphenyl)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-Methoxyphenyl)-1-propanol, also known as (S)-MOP, is a chiral alcohol compound that has gained significant attention in the scientific community due to its potential in various applications. This compound is synthesized using different methods, and it has been found to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of (S)-MOP is not well understood. However, it has been suggested that it interacts with different receptors in the body, including opioid receptors. (S)-MOP has been found to have analgesic effects, which are thought to be mediated by the interaction with opioid receptors.
Biochemical and physiological effects:
(S)-MOP has been found to have various biochemical and physiological effects. It has been found to have analgesic effects, which make it a potential candidate for the development of pain-relieving drugs. Additionally, (S)-MOP has been found to have antitumor effects, which make it a potential candidate for the development of anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-MOP has several advantages for lab experiments. It is a chiral compound, which makes it useful in the synthesis of different chiral compounds. Additionally, (S)-MOP is readily available and easy to synthesize. However, (S)-MOP has some limitations, including its low solubility in water, which makes it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of (S)-MOP in scientific research. One future direction is the development of pain-relieving drugs that are based on (S)-MOP. Additionally, (S)-MOP can be used as a chiral selector in chromatography to separate enantiomers of different compounds. Another future direction is the development of anticancer drugs that are based on (S)-MOP.
Conclusion:
(S)-1-(3-Methoxyphenyl)-1-propanol is a chiral alcohol compound that has gained significant attention in the scientific community due to its potential in various applications. It is synthesized using different methods and has been found to have various biochemical and physiological effects. (S)-MOP has several advantages for lab experiments, including its chiral nature and ease of synthesis. Additionally, there are several future directions for the use of (S)-MOP in scientific research, including the development of pain-relieving drugs and anticancer drugs.
Synthesemethoden
(S)-MOP can be synthesized using different methods, including asymmetric synthesis and resolution of racemic mixtures. Asymmetric synthesis involves the use of chiral reagents to produce a single enantiomer of (S)-MOP. On the other hand, resolution of racemic mixtures involves the separation of enantiomers from a racemic mixture using different techniques such as chromatography.
Wissenschaftliche Forschungsanwendungen
(S)-MOP has been found to have various applications in scientific research. It has been used as a chiral building block in the synthesis of different compounds, including drugs and natural products. (S)-MOP has also been used as a chiral selector in chromatography, where it separates enantiomers of different compounds. Additionally, (S)-MOP has been used as a ligand in asymmetric catalysis, where it promotes enantioselective reactions.
Eigenschaften
CAS-Nummer |
134677-28-4 |
|---|---|
Produktname |
(S)-1-(3-Methoxyphenyl)-1-propanol |
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(1S)-1-(3-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10-11H,3H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
OTBXPRJLIYBQHF-JTQLQIEISA-N |
Isomerische SMILES |
CC[C@@H](C1=CC(=CC=C1)OC)O |
SMILES |
CCC(C1=CC(=CC=C1)OC)O |
Kanonische SMILES |
CCC(C1=CC(=CC=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





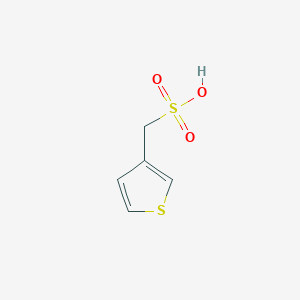
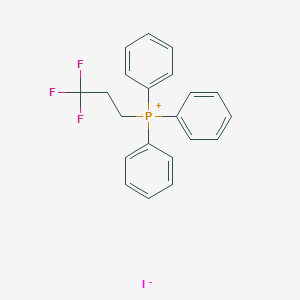




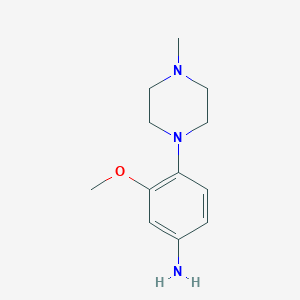
![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B168687.png)
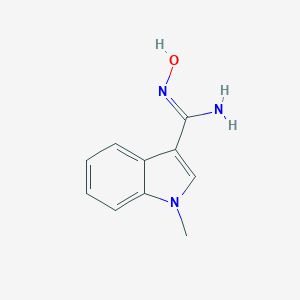
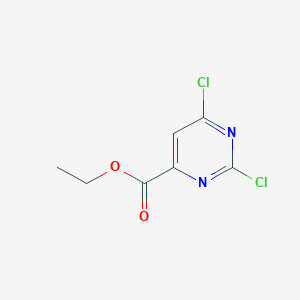
![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B168697.png)
